rac-AtorvastatinCalcium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

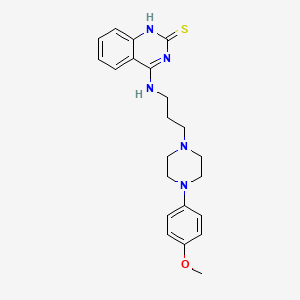

rac-AtorvastatinCalcium is a pharmaceutical compound widely used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke. It belongs to the statin class of medications, which work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the biosynthesis of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-AtorvastatinCalcium involves several key steps, including the construction of the pyrrole ring. Prominent methods include the Paal-Knorr condensation and the Hantzsch pyrrole synthesis . One improved method for industrial-scale production involves isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods

Industrial production of this compound has been optimized to achieve high yields and purity. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug. This method ensures product purities greater than 99.5% and is suitable for multi-kilogram production .

Chemical Reactions Analysis

Types of Reactions

rac-AtorvastatinCalcium undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous NaOH, hydrolysis reactions occur, resulting in the formation of degradation products.

Common Reagents and Conditions

Oxidation: UV light and the presence of water vapors and oxygen from the air.

Hydrolysis: Aqueous NaOH solution.

Major Products Formed

Photodegradation Products: Compounds with a high share of C=O bonds.

Hydrolysis Products: Various degradation products identified by Raman scattering and FTIR spectroscopy.

Scientific Research Applications

rac-AtorvastatinCalcium has a wide range of scientific research applications:

Chemistry: Used in the study of photodegradation and chemical stability.

Biology: Investigated for its effects on cell membrane permeability and actin fiber organization.

Medicine: Widely used to treat hyperlipidemia and prevent cardiovascular diseases.

Industry: Formulated into niosomes to improve oral bioavailability and reduce toxicity.

Mechanism of Action

rac-AtorvastatinCalcium exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and ultimately reduces the risk of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

- Simvastatin

- Pravastatin

- Lovastatin

- Fluvastatin

- Rosuvastatin

Uniqueness

rac-AtorvastatinCalcium is unique among statins due to its high potency and ability to significantly reduce LDL cholesterol levels. It also has a longer half-life compared to some other statins, allowing for more sustained effects .

Properties

Molecular Formula |

C66H74CaF2N4O10 |

|---|---|

Molecular Weight |

1161.4 g/mol |

InChI |

InChI=1S/2C33H35FN2O5.Ca.2H2/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;2*1H/t2*26-,27-;;;/m11.../s1 |

InChI Key |

JIIDUPQIFUNYII-DJNTWTPDSA-N |

Isomeric SMILES |

[HH].[HH].CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

Canonical SMILES |

[HH].[HH].CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102842.png)

![[4-Decoxy-5-hydroxy-6-[[4-(3-methoxydecoxy)-6-(methoxymethyl)-3-(octadec-11-enoylamino)-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate](/img/structure/B14102845.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102847.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14102859.png)

![Methyl 4-[7-fluoro-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14102880.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14102887.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B14102889.png)

![(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide;hydrobromide](/img/structure/B14102911.png)

![1-(2-chlorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14102918.png)